molecular formula C15H14N2O3 B2437261 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine CAS No. 389081-33-8

2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine

Cat. No. B2437261
CAS RN: 389081-33-8
M. Wt: 270.288
InChI Key: WXHYQSJGVYVZKK-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine” is a complex organic molecule. It is a derivative of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel triazole derivatives, including 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine, have been synthesized and tested for antimicrobial activities. Some of these compounds showed good to moderate activities against microorganisms (Bektaş et al., 2007).

Catalysis and Reaction Scope

  • Detailed studies have explored the activity of palladium catalysts for the amination of five-membered heterocyclic halides, including benzoxazole derivatives (Hooper et al., 2003).

Synthesis of Bridged 3-Benzazepine Derivatives

  • Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, related to this compound, has been used in the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues (Gentles et al., 1991).

Antimicrobial and Anti-Proliferative Activities

  • Compounds containing this compound showed significant antimicrobial and anti-proliferative activities against various pathogens and cancer cell lines (Al-Wahaibi et al., 2021).

Synthesis from 3-(3,4-Dimethoxyphenyl)-propylamine

  • This compound was used in the synthesis of 1-aralkyl-dihydro-2-benzazepines, further highlighting its role in complex chemical syntheses (Berney & Jauner, 1976).

Antioxidant Properties

  • Studies have developed methods for synthesizing derivatives with antioxidant properties using this compound (Dovbnya et al., 2022).

Structural Analysis and Coordination Compounds

  • A compound similar to this compound was synthesized and structurally analyzed, indicating its potential in the study of coordination compounds (Téllez et al., 2013).

Electrochemical Oxidative Amination

  • The electrochemically initiated oxidative amination of benzoxazoles, related to this compound, has been developed, showcasing its relevance in electrochemical reactions (Gao et al., 2014).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-18-13-5-3-9(7-14(13)19-2)15-17-11-8-10(16)4-6-12(11)20-15/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHYQSJGVYVZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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